Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfanylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c1-15-12(14)10-6-16-7-11(10)17-9-4-2-8(13)3-5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQCQSYIJGCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381198 | |
| Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-88-7 | |
| Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry:
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate is primarily used as an intermediate in organic synthesis. It can undergo various reactions, including:
- Oxidation to form sulfoxides or sulfones.
- Reduction to yield thiol or thioether derivatives.
- Substitution reactions involving the chlorophenyl group.
2. Biological Studies:
The compound has shown promise in biological research, particularly in:
- Enzyme Inhibition Studies: It can interact with specific enzymes, potentially inhibiting their activity.
- Anticancer Activity: Preliminary studies indicate that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxylates with substituted aryl groups and ester functionalities are common in synthetic organic chemistry. Below is a detailed comparison of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and reported applications.
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Diversity: Amino vs. In contrast, the thioether group in the target compound may confer greater lipophilicity . Functionalized Amino Groups: Compounds with cyanoacetyl (), pyridinyl (), or quinoxalinyl () substituents introduce additional pharmacophoric elements, making them candidates for bioactivity studies.
Ester Group Impact :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) typically have lower molecular weights and slightly higher hydrolytic stability compared to ethyl esters (e.g., ), which may affect metabolic pathways in biological systems.
Reported Applications: Biological Activity: Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate () and similar derivatives are often explored for antimicrobial or anticancer properties due to their heterocyclic quinoxaline moiety. Insecticidal Potential: A structurally distinct derivative, Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate (), demonstrated antimosquito activity, suggesting that chlorophenyl-thiophene hybrids may have agrochemical relevance.
Synthetic Routes: Thiophene carboxylates are commonly synthesized via Gewald reactions or cyclization of thiourea derivatives. For example, Ethyl 2-amino-4-methylthiophene-3-carboxylate () was prepared using a modified Gewald protocol, highlighting the versatility of these methods for introducing amino groups.
Biological Activity
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate, with the CAS number 175202-88-7, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉ClO₂S₂
- Molecular Weight : 284.78 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with a chlorophenyl thio group and a carboxylate moiety, which is crucial for its biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound, demonstrating significant efficacy against various pathogens.
In Vitro Studies
- Antibacterial Activity : The compound has shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In antifungal assays, the compound effectively inhibited the growth of fungi such as Candida albicans, with MIC values around 0.75 mg/mL .
Table: Antimicrobial Efficacy of this compound
| Pathogen | Activity Type | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 0.5 |
| Escherichia coli | Bacterial | 1.0 |
| Candida albicans | Fungal | 0.75 |
Anticancer Potential
Research has also highlighted the anticancer properties of this compound.
The compound's anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic markers .
Case Studies
- Breast Cancer : A study demonstrated that the compound reduced the viability of breast cancer cells (MCF-7 line) by approximately 60% at a concentration of 50 µM after 48 hours .
- Lung Cancer : Another investigation indicated that this compound exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of around 30 µM .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Anticancer : Induces apoptosis in various cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions using sulfur-containing reagents. A common approach involves coupling 4-chlorothiophenol derivatives with thiophene carboxylate precursors under basic conditions (e.g., triethylamine). Optimization may include adjusting reaction temperature (80–120°C), solvent selection (DMF or THF), and catalyst use (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Essential techniques include:
- 1H/13C-NMR : To confirm the presence of the methyl ester (δ ~3.8 ppm for OCH3), thiophene protons (δ 6.5–7.5 ppm), and 4-chlorophenyl group (δ 7.2–7.5 ppm).
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹, ester), C-S stretch (~680 cm⁻¹), and aromatic C-Cl (~550 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C12H9ClO2S2, exact mass 292.97 g/mol) .
Q. How should researchers handle and store this compound safely?
Follow SDS guidelines for thiophene derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.
- Disposal : Incinerate as hazardous organic waste, adhering to local regulations .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry?
SC-XRD using programs like SHELXL or OLEX2 can determine bond lengths, angles, and torsional conformations. For example, the thiophene ring’s planarity and the dihedral angle between the thiophene and 4-chlorophenyl groups are critical for understanding electronic delocalization. Data should be deposited in the Cambridge Structural Database (CSD) .
Q. What computational methods are effective in predicting the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization. Software like Gaussian or ORCA, validated against experimental data (e.g., NMR chemical shifts), enhances reliability .
Q. How do structural modifications (e.g., substituent variation) affect biological activity, and what assays are suitable for validation?
Modifying the 4-chlorophenyl group to electron-withdrawing/donating substituents (e.g., -NO2, -OCH3) can alter bioactivity. Assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays.
- Cellular Toxicity : MTT assays on cancer cell lines. Correlate results with computational ADMET predictions (e.g., LogP for lipophilicity) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Reproducibility Checks : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
- Cross-Validation : Compare NMR data with databases (e.g., PubChem) or literature analogs.
- Impurity Analysis : Use HPLC or GC-MS to identify byproducts affecting yield .
Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals from prior batches.
- Temperature Gradients : Gradual cooling from saturated solutions .
Methodological Best Practices
Q. What tools are recommended for visualizing and analyzing crystal packing patterns?
Use Mercury (CCDC) to:
Q. How can researchers design derivatives to enhance solubility without compromising stability?
- Functionalization : Introduce polar groups (e.g., -OH, -NH2) at the thiophene 5-position.
- Prodrug Approaches : Ester hydrolysis to carboxylic acid under physiological conditions.
- Co-Crystallization : With co-formers (e.g., cyclodextrins) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
